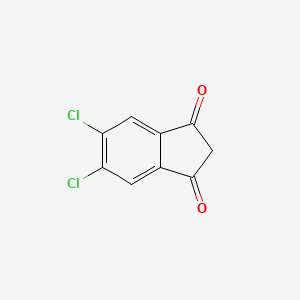

5,6-Dichloro-1H-indene-1,3(2H)-dione

Description

General Overview of the Indene-1,3(2H)-dione Core as a Privileged Chemical Scaffold in Synthesis and Materials Science

The 1H-indene-1,3(2H)-dione core is widely recognized as a "privileged scaffold" in chemistry. nih.gov This term denotes a molecular framework that is capable of providing useful ligands for more than one type of biological receptor or enzyme. Its derivatives are integral to advancements in medicinal chemistry, organic electronics, photopolymerization processes, and optical sensing applications. nih.govencyclopedia.pub

The versatility of the indene-1,3(2H)-dione scaffold stems from its distinct structural features. It consists of a benzene (B151609) ring fused to a five-membered ring containing two ketone groups. wikipedia.org A key feature is the active methylene (B1212753) bridge (the CH2 group) situated between the two electron-withdrawing carbonyl groups. encyclopedia.pub The protons of this methylene group are acidic, making this position a prime site for a variety of chemical transformations, most notably Knoevenagel condensation reactions. nih.gov This reactivity allows for the systematic introduction of diverse functional groups, enabling chemists to fine-tune the molecule's electronic and photophysical properties for specific applications. In materials science, for instance, indene-1,3(2H)-dione derivatives are frequently employed as electron-accepting components in the design of dyes for solar cells and as photoinitiators. encyclopedia.pub

Table 1: Properties of 1H-Indene-1,3(2H)-dione

| Property | Value |

|---|---|

| CAS Number | 606-23-5 |

| Molecular Formula | C₉H₆O₂ |

| Molar Mass | 146.145 g·mol⁻¹ |

| Appearance | White to yellowish solid |

| Melting Point | 129 to 132 °C |

| Density | 1.37 g/cm³ |

Data sourced from multiple references. wikipedia.org

Significance of Halogenation in Indene-1,3(2H)-dione Derivatives for Tailored Chemical Properties

Halogenation is a powerful strategy for modifying and tailoring the physicochemical properties of organic molecules. In the context of the indene-1,3(2H)-dione framework, the introduction of halogen atoms onto the aromatic ring significantly impacts the electronic nature and reactivity of the entire scaffold. nih.govencyclopedia.pub

A crucial aspect of creating halogenated indene-1,3(2H)-diones is that the halogenation cannot be performed after the core scaffold has been synthesized. mdpi.com Instead, the halogen substituents must be present on the precursor molecules before the cyclization reaction that forms the indenedione ring system. encyclopedia.pubmdpi.com

The presence of halogens, which are highly electronegative, alters the electron distribution within the molecule. This modification can influence:

Reactivity: Halogen substitution can affect the acidity of the methylene protons and the electrophilicity of the carbonyl carbons.

Regioselectivity: In reactions where multiple products can be formed, the electronic influence of halogen substituents can direct the reaction to favor a specific isomer. nih.govmdpi.com

Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and material properties.

By carefully selecting the type and position of the halogen atoms, researchers can fine-tune the properties of indene-1,3(2H)-dione derivatives for specialized applications in materials science and organic synthesis.

Research Focus on 5,6-Dichloro-1H-indene-1,3(2H)-dione: Unique Structural and Reactivity Attributes

This compound is a specific derivative that has garnered interest due to the presence of two chlorine atoms on its benzene ring. nih.gov These substituents impart unique characteristics to the molecule.

Structural Attributes: The defining feature is the vicinal dichlorination on the C5 and C6 positions of the aromatic ring. These chlorine atoms are strong electron-withdrawing groups, which significantly reduces the electron density of the benzene ring. This electronic perturbation is transmitted throughout the fused ring system, influencing the properties of the dicarbonyl portion of the molecule.

The acidity of the C2 methylene protons is increased, making this position more susceptible to deprotonation and subsequent reactions.

The carbonyl groups at positions 1 and 3 become more electrophilic, enhancing their reactivity towards nucleophiles.

The electron-poor nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution but potentially more reactive towards nucleophilic aromatic substitution under certain conditions.

These modified attributes make this compound a valuable intermediate for synthesizing more complex molecules where enhanced reactivity and specific electronic properties are desired.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93296-41-4 |

| Molecular Formula | C₉H₄Cl₂O₂ |

| Molecular Weight | 215.03 g/mol |

| Appearance | Brown to reddish-brown solid |

| Synonyms | 5,6-dichloroindane-1,3-dione, 5,6-dichloro-1,3-indanedione |

Data sourced from multiple references. nih.govchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloroindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-6-1-4-5(2-7(6)11)9(13)3-8(4)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJDPMXHMLDKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384721 | |

| Record name | 5,6-Dichloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93296-41-4 | |

| Record name | 5,6-Dichloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dichloro 1h Indene 1,3 2h Dione and Its Functionalized Derivatives

Established Synthetic Routes to the Indene-1,3(2H)-dione Framework

The construction of the fundamental indene-1,3(2H)-dione scaffold is a well-documented process in organic chemistry, with several reliable methods available.

A primary and straightforward method for synthesizing the indane-1,3-dione core involves a base-catalyzed cyclocondensation reaction, a variant of the Claisen condensation. This process typically utilizes dialkyl phthalates as the starting aromatic precursor. The reaction proceeds via the nucleophilic addition of an enolate, generated from a compound with an active methylene (B1212753) group like alkyl acetates or malonates, to one of the ester groups of the phthalate (B1215562).

The most common approach involves the reaction of a dialkyl phthalate with an alkyl acetate, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. This forms an intermediate which, upon heating under acidic conditions, undergoes hydrolysis and decarboxylation to yield the final indane-1,3-dione product. An alternative route uses diethyl malonate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), followed by hydrolysis and decarboxylation.

| Phthalate Derivative | Condensing Reagent | Typical Base/Catalyst | Key Reaction Steps | Reference |

|---|---|---|---|---|

| Dialkyl Phthalate (e.g., Diethyl Phthalate) | Alkyl Acetate (e.g., Ethyl Acetate) | Sodium Ethoxide | 1. Condensation 2. Hydrolysis 3. Decarboxylation | |

| Dialkyl Phthalate (e.g., Diethyl Phthalate) | Diethyl Malonate | Potassium Carbonate | 1. Condensation 2. Hydrolysis 3. Decarboxylation | |

| Phthalic Anhydride | Ethyl Acetoacetate | Triethylamine / Acetic Anhydride | Condensation and cyclization |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all the initial molecules. This approach is valued for its atom economy, time efficiency, and ability to rapidly generate molecular complexity.

While the indene-1,3-dione scaffold is a prominent and valuable building block used in various MCRs to construct complex heterocyclic and spirocyclic systems, the synthesis of the indenedione framework itself via MCRs is less commonly reported. More frequently, pre-formed indene-1,3-dione or its derivatives, such as 2-arylidene-1,3-indanediones, serve as key precursors in MCRs. These reactions leverage the reactivity of the dicarbonyl structure and the active methylene group to engage with other reactants, leading to diverse molecular architectures. For instance, a three-component reaction involving an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and a 3-phenacylideneoxindole can produce functionalized spiro[cyclopentane-1,3'-indolines].

Strategies for Incorporating Halogen Substituents onto the Indene-1,3(2H)-dione System

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of the indene-1,3-dione system requires specific synthetic design, as direct halogenation of the final scaffold is often not feasible.

The most effective and widely used strategy for producing 5,6-dichloro-1H-indene-1,3(2H)-dione involves starting with a precursor that already contains the desired halogen atoms on the aromatic ring. Direct electrophilic aromatic substitution (e.g., chlorination) on the benzene (B151609) ring of the parent indane-1,3-dione is generally not a viable method.

Therefore, the synthesis commences with a halogenated phthalic derivative, such as 4,5-dichlorophthalic anhydride. This precursor undergoes condensation with a suitable partner to construct the five-membered dione (B5365651) ring. For phthalic anhydrides bearing electron-withdrawing groups like chlorine, a successful route involves condensation with malonic acid in a basic solvent like pyridine. Alternatively, halogenated phthalic anhydrides can be converted to the corresponding indane-1,3-diones using reagents like ethyl acetoacetate. This "pre-halogenation" strategy ensures the precise placement of the chlorine atoms at the 5- and 6-positions of the final product.

| Halogenated Precursor | Condensing Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Halogenated Phthalic Anhydride (e.g., 4,5-dichlorophthalic anhydride) | Malonic Acid | Pyridine | Halogenated Indene-1,3(2H)-dione | |

| Halogenated Phthalic Anhydride | Ethyl Acetoacetate | Base-catalyzed condensation | Halogenated Indene-1,3(2H)-dione |

While halogenation of the aromatic ring of indene-1,3-dione after its synthesis is not practical, the active methylene group at the 2-position is highly susceptible to electrophilic substitution, including halogenation. This position is flanked by two electron-withdrawing carbonyl groups, making the C2 protons acidic and the corresponding enolate easy to form.

This reactivity allows for the synthesis of 2-halo and 2,2-dihalo-1H-indene-1,3(2H)-diones. A variety of halogenating agents can be employed for this purpose. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective reagents for introducing chlorine and bromine, respectively, at the C2 position, often with high yields. Other reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) have also been successfully used. This post-synthesis halogenation is therefore specific to the methylene carbon and does not result in halogenation of the aromatic ring.

Structural Characterization and Advanced Spectroscopic Analysis

Application of Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to confirming the identity and elucidating the structural details of 5,6-Dichloro-1H-indene-1,3(2H)-dione. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecule's constitution.

While specific experimental spectra for this compound are not widely published in spectral databases, the expected chemical shifts can be predicted based on its confirmed enol structure and data from analogous 1,3-indandione (B147059) derivatives. The electron-withdrawing effects of the chlorine substituents and the carbonyl groups significantly influence the electronic environment of the nuclei.

¹H NMR: The proton spectrum is expected to be relatively simple. The two aromatic protons on the chlorinated benzene (B151609) ring would appear as singlets in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the aromatic system and adjacent chlorine atoms. A key feature would be the signal for the enolic hydroxyl (-OH) proton. This proton is often broad and can appear over a wide range, highly dependent on solvent and concentration, but is characteristic of the enol tautomer.

¹³C NMR: The carbon spectrum would provide clear evidence of the molecular framework. The two carbonyl carbons (C1 and C3) would be expected in the highly deshielded region of the spectrum. The carbons of the aromatic ring would appear in the typical aromatic region (approx. 120-145 ppm), with the carbons directly bonded to chlorine (C5 and C6) showing shifts influenced by the halogen's electronegativity. The vinylic carbons of the enol double bond (C2 and the adjacent carbon in the five-membered ring) would also have characteristic chemical shifts.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Enol Form)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (C4-H, C7-H) | 7.5 - 8.0 (s) | 120 - 125 |

| Enolic OH | Variable, broad | - |

| Vinylic C (C2) | - | ~100 - 110 |

| Carbonyl C (C1, C3) | - | 185 - 195 |

| Aromatic C-Cl (C5, C6) | - | 135 - 140 |

| Aromatic Quaternary C | - | 140 - 145 |

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.

IR spectroscopy is instrumental in identifying the functional groups present in the molecule, providing strong evidence for the dominant enol tautomer. The spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-2500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group, confirming the enol form.

C=O Stretch: A strong absorption band around 1680-1660 cm⁻¹. This frequency is lower than that of a typical saturated ketone due to conjugation with the aromatic ring and the enol double bond.

C=C Stretch: Absorptions in the 1640-1550 cm⁻¹ region corresponding to the aromatic ring and the enol double bond.

C-Cl Stretch: Characteristic bands in the fingerprint region, typically around 800-600 cm⁻¹, indicating the presence of the chlorine substituents on the aromatic ring.

Table 2: Predicted Principal Infrared Absorption Bands for this compound (Enol Form)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 2500 | Broad, Strong |

| C=O stretch (conjugated) | 1680 - 1660 | Strong |

| C=C stretch (aromatic, enol) | 1640 - 1550 | Medium - Strong |

| C-Cl stretch | 800 - 600 | Medium - Strong |

Note: These are predicted values based on the functional groups present in the enol structure.

HRMS provides an extremely accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. The calculated monoisotopic mass for the molecular formula of this compound, C₉H₄Cl₂O₂, is 213.9588 Da. researchgate.net Experimental HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very small margin of error (typically <5 ppm), thus confirming the elemental composition. The isotopic pattern characteristic of two chlorine atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak) would also be a definitive feature.

Solid-State Structural Determination via X-ray Diffraction

As of this writing, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Therefore, detailed solid-state structural parameters such as bond lengths, bond angles, and crystal packing information from single-crystal X-ray diffraction are not available. Such an analysis would be invaluable for definitively confirming the planar structure and intermolecular interactions in the solid state.

Studies on Tautomeric Equilibria and Conformational Preferences

The tautomerism of β-dicarbonyl compounds is a central concept in organic chemistry. For 1,3-indandione and its derivatives, an equilibrium between the diketo form and the enol form is possible.

A significant structural feature of this compound is its strong preference to exist exclusively in the enol form. Research on adducts of substituted 1,3-indandiones has shown that while the parent compound exists in a keto-enol equilibrium, the 5,6-dichloro analog is observed solely as the enol tautomer. researchgate.net

This pronounced stability of the enol form is attributed to the powerful electron-withdrawing inductive effect of the two chlorine atoms on the benzene ring. These substituents increase the acidity of the methylene (B1212753) protons (in the diketo form) and stabilize the resulting enolate/enol structure through conjugation and electronic effects. This stabilization is substantial enough to shift the equilibrium almost completely to the enol side, making the diketo form essentially undetectable under normal conditions.

Influence of Solvent Polarity and Temperature on Tautomeric Forms

The tautomerism of β-dicarbonyl compounds, such as 1,3-indandiones, involves an equilibrium between the diketo and enol forms. This equilibrium can be significantly influenced by factors like solvent polarity and temperature. For substituted 1,3-indandiones, the nature of the substituents on the aromatic ring plays a crucial role in determining the predominant tautomeric form.

In the case of this compound, the presence of electron-withdrawing chlorine atoms is expected to influence the acidity of the α-hydrogen and the stability of the conjugated enol form. A significant finding from a study on the 1:2 adducts of picolinaldehyde with various 1,3-indanediones revealed that the 5,6-dichloro analogue was observed exclusively in its enol tautomer form. researchgate.net This strong preference for the enol form is likely attributable to the electronic effects of the chlorine substituents.

Interactive Data Table: Anticipated Influence of Solvent Polarity on Tautomeric Equilibrium of this compound

Note: The following table is a qualitative prediction based on general principles of keto-enol tautomerism, as specific experimental data for this compound is not available.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer |

|---|---|---|

| Hexane | 1.9 | Enol |

| Chloroform | 4.8 | Enol |

| Acetone | 20.7 | Likely a mixture, leaning towards Enol |

| Ethanol | 24.6 | Likely a mixture, potential for intermolecular H-bonding |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Potential for increased diketo form |

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

The hydrogen bonding interactions in this compound are critical to understanding its solid-state structure and its behavior in solution. These interactions can be categorized as intramolecular (within the same molecule) and intermolecular (between different molecules).

In the enol form, a strong intramolecular hydrogen bond is expected between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. This type of hydrogen bond is a common feature in the enol tautomers of β-dicarbonyl compounds and contributes significantly to their stability. researchgate.net

In the solid state, molecules of this compound are likely to be involved in intermolecular hydrogen bonding. While a crystal structure for this specific compound is not publicly available, studies on related halogenated compounds suggest that various intermolecular interactions, including hydrogen bonds and halogen bonds, play a significant role in the crystal packing. rsc.org For instance, in the solid state, molecules can form dimers or polymeric chains through hydrogen bonds involving the carbonyl groups and any available hydrogen bond donors. The chlorine atoms themselves can also participate in weaker C-H···Cl hydrogen bonds or halogen bonds (Cl···O or Cl···Cl interactions), further stabilizing the crystal lattice. The interplay between these different types of non-covalent interactions dictates the final supramolecular architecture. mdpi.comnih.gov

A comprehensive understanding of the hydrogen bonding network would require detailed crystallographic data and advanced spectroscopic analysis (e.g., variable-temperature NMR, solid-state NMR).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 5,6-dichloro-1H-indene-1,3(2H)-dione, a geometry optimization would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. Frequency calculations are typically performed thereafter to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

Hypothetical Data Table for Optimized Geometry: This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are for illustrative purposes only.

| Parameter | Value |

|---|---|

| Bond Length C4-C5 (Å) | 1.395 |

| Bond Length C5-Cl (Å) | 1.740 |

| Bond Angle C4-C5-C6 (°) | 120.5 |

| Dihedral Angle Cl-C5-C6-Cl (°) | 0.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Hypothetical Data Table for FMO Analysis: This table illustrates the type of data that would be generated. The values are for illustrative purposes only.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.55 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule on its electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Different colors represent varying electrostatic potentials: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and positive potential near the hydrogen atoms of the methylene (B1212753) group.

Mechanistic Elucidation of Chemical Reactions

Computational chemistry is instrumental in mapping out the pathways of chemical reactions.

Transition State Characterization and Reaction Pathway Analysis

To understand how this compound participates in a chemical reaction, computational chemists would model the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. By calculating the energies of these stationary points, an energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction thermodynamics. This analysis would be crucial for predicting the feasibility and kinetics of reactions involving this compound, such as nucleophilic additions to its carbonyl groups.

Advanced Applications in Materials Science and Organic Electronics

Role as Electron Acceptors in Organic Photovoltaic (OPV) Devices

The pursuit of highly efficient and stable organic solar cells has led to the exploration of novel electron-accepting materials that can surpass the limitations of traditional fullerene derivatives. Non-fullerene acceptors (NFAs) have gained prominence due to their tunable optical and electronic properties. The 5,6-Dichloro-1H-indene-1,3(2H)-dione moiety has been identified as a promising end-capping group in the design of high-performance NFAs.

Design and Development of Non-Fullerene Acceptors (NFAs) Incorporating the 5,6-Dichloro-Indenedione Moiety

The molecular engineering of NFAs allows for precise control over their absorption spectra and energy levels. The introduction of halogen atoms, such as chlorine, into the molecular structure of the acceptor is a recognized strategy to modulate these properties. Specifically, the use of a 5,6-dichloro-substituted indenedione derivative as an end-cap in an NFA has been proposed to create a narrow absorption band within the near-infrared (NIR) spectrum. google.comosti.gov This targeted absorption is advantageous for the development of semi-transparent organic solar cells that can be used in applications like power-generating windows.

One such designed NFA, (4,4,10,10-tetrakis(4-hexylphenyl)-5,11-(2-ethylhexyloxy)-4,10-dihydro-dithienyl[1,2-b:4,5b′]benzodi-thiophene-2,8-diyl) bis(2-(3-oxo-2,3-dihydroinden-5,6-dichloro-1-ylidene) malononitrile), referred to as "BT-CIC", incorporates four chlorine atoms at the 5 and 6 positions of the terminal indanone groups. google.com This specific placement of chlorine atoms is intended to leverage their high electron affinity to influence the material's absorption characteristics. google.com The ability to tune the electronic and optical properties through such chemical modifications is a key advantage of NFAs over their fullerene counterparts. ossila.comossila.com

Investigation of Electrochemical Properties (e.g., Redox Behavior) in OPV Contexts

The electrochemical properties of NFAs are critical determinants of an OPV device's performance, influencing the open-circuit voltage (Voc) and the efficiency of charge separation and transport. The redox behavior of indandione derivatives can be investigated using techniques like cyclic voltammetry. brieflands.comnih.govresearchgate.net The presence of electron-withdrawing chlorine atoms on the indenedione ring is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the NFA.

This lowering of the LUMO level can lead to a better energy level alignment with common polymer donors, facilitating efficient electron transfer from the donor to the acceptor. A deeper HOMO level in the acceptor can contribute to a higher Voc in the final solar cell device. While specific electrochemical data for NFAs based on this compound are not extensively reported in publicly available literature, the general principles of halogenation in NFAs suggest that the dichloro-substitution would significantly impact the redox potentials.

Structure-Property Relationships for Optimized Photovoltaic Performance

The relationship between the molecular structure of an NFA and the resulting photovoltaic performance is a central theme in OPV research. For NFAs incorporating the 5,6-dichloro-indenedione moiety, the following structure-property relationships are anticipated:

Absorption Spectrum: The dichlorination at the 5 and 6 positions is predicted to induce a red-shift in the absorption spectrum, extending it into the NIR region. google.com This allows the solar cell to harvest a broader range of the solar spectrum, potentially increasing the short-circuit current (Jsc).

Energy Levels: The strong electron-withdrawing nature of the chlorine atoms is expected to lower both the HOMO and LUMO energy levels. This can lead to a higher Voc and improved air stability of the material.

Molecular Packing: The presence of chlorine atoms can influence the intermolecular interactions and the solid-state packing of the NFA molecules in the thin film. This can affect charge mobility and the efficiency of charge extraction in the device.

A patent for an NFA containing the 5,6-dichloro-indenedione moiety suggests that solar cells incorporating this acceptor can achieve an external quantum efficiency of at least 75% in the 650-850 nm wavelength range, indicating efficient light-to-charge conversion in the NIR. google.com

Development of Redox Colorimetric Materials

The inherent redox activity of the 1,3-indandione (B147059) core, coupled with the electronic influence of the dichloro-substituents, suggests the potential for this compound to be used in the development of redox colorimetric materials. The reduction or oxidation of the molecule could lead to significant changes in its electronic structure, resulting in a visible color change. This property could be harnessed for applications such as redox indicators or sensors for specific analytes that can induce a redox reaction. While specific studies on the redox colorimetric properties of this particular compound are limited, the general reactivity of related quinone-type structures in the presence of alkali metal cations has been investigated, showing complex reaction kinetics that can lead to changes in absorption spectra. researchgate.net

Utilization in Optical Sensing Applications

Derivatives of 1,3-indandione have been explored for their potential in optical sensing. mdpi.com The principle behind their use in this context often relies on changes in their photophysical properties, such as fluorescence or absorption, upon interaction with a target analyte. The electron-deficient nature of the 5,6-dichloro-indenedione core could make it a sensitive component in sensors designed to detect electron-rich species. The interaction with an analyte could modulate the internal charge transfer (ICT) characteristics of a larger molecule incorporating this moiety, leading to a detectable optical response. The development of optical biosensors is a particularly active area of research where such tailored molecules could find application. mdpi.com

Contribution to Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edudtic.mil Organic molecules with a donor-π-acceptor (D-π-A) architecture are a common design strategy for achieving high NLO responses. researchgate.net The 1,3-indandione unit can serve as a potent electron acceptor in such systems.

Application as Precursors for Specialty Dyes

This compound serves as a valuable precursor in the synthesis of specialized dyes, particularly those with a push-pull electronic structure. The reactivity of its active methylene (B1212753) group, situated between two carbonyl functionalities, allows for the creation of intensely colored compounds with tunable photophysical properties.

The primary synthetic route to these specialty dyes involves the Knoevenagel condensation. nih.govsigmaaldrich.com This reaction typically occurs between this compound and a variety of aromatic aldehydes. The electron-withdrawing nature of the 5,6-dichloro-1,3-dione moiety, enhanced by the presence of the two chlorine atoms, makes it a potent electron acceptor. When condensed with an aromatic aldehyde bearing an electron-donating group, the resulting molecule exhibits a significant intramolecular charge-transfer (ICT) character, which is responsible for its color.

A general reaction scheme for the synthesis of such dyes is depicted below:

Scheme 1: Knoevenagel Condensation for the Synthesis of Push-Pull Dyes

In this reaction, this compound (1) reacts with a substituted aromatic aldehyde (2) in the presence of a basic catalyst, such as piperidine or sodium acetate, to yield the target push-pull dye (3).

The choice of the aromatic aldehyde allows for the fine-tuning of the dye's absorption and emission properties. For instance, aldehydes containing strongly electron-donating groups, such as dialkylamino or alkoxy groups, lead to dyes with absorption maxima at longer wavelengths, extending into the red or even near-infrared regions of the electromagnetic spectrum. nih.gov

The resulting dyes, often referred to as donor-π-acceptor (D-π-A) systems, have potential applications in various advanced materials, including organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net

Detailed research findings on analogous indene-1,3-dione-based dyes have demonstrated that the photophysical properties are highly dependent on the specific donor group incorporated. The table below provides hypothetical yet representative data for a series of dyes synthesized from this compound and various aromatic aldehydes, illustrating this trend.

| Dye | Aromatic Aldehyde Precursor | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Dye 1 | 4-(Dimethylamino)benzaldehyde | 585 | 45,000 |

| Dye 2 | 4-Methoxybenzaldehyde | 520 | 38,000 |

| Dye 3 | 4-(Diphenylamino)benzaldehyde | 610 | 52,000 |

| Dye 4 | 9-Ethyl-9H-carbazole-3-carbaldehyde | 630 | 55,000 |

The data illustrates that increasing the electron-donating strength of the aldehyde precursor leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) of the resulting dye. This tunability is a key feature that makes this compound a versatile building block for the creation of custom-designed specialty dyes for advanced technological applications.

Future Directions and Emerging Research Avenues for 5,6 Dichloro 1h Indene 1,3 2h Dione

Advancements in Green Chemistry Methodologies for Synthesis

The traditional synthesis of halogenated 1,3-indandiones often relies on precursors like halogenated phthalic anhydrides, which may involve multi-step processes and the use of hazardous reagents. nih.gov Emerging research is focused on developing more sustainable and environmentally friendly synthetic routes. These "green" methodologies aim to reduce waste, minimize energy consumption, and utilize less toxic materials.

One promising avenue is the exploration of microwave-assisted synthesis . This technique has been shown to accelerate a variety of organic reactions, including the synthesis of heterocyclic compounds, often with higher yields and shorter reaction times compared to conventional heating methods. at.uaijcce.ac.irnih.gov The application of microwave irradiation to the synthesis of 5,6-Dichloro-1H-indene-1,3(2H)-dione and its derivatives could lead to more efficient and eco-friendly production processes.

Another key area of development is the use of greener halogenating agents and reaction conditions . Research into the halogenation of aromatic compounds is exploring alternatives to traditional, often harsh, halogenating agents. researchgate.netorganic-chemistry.orgresearchgate.net For instance, systems like oxone-halide are being investigated for the halogenation of indoles, offering a more environmentally benign approach. organic-chemistry.org Similar strategies could be adapted for the synthesis of chlorinated indandiones. Furthermore, the development of catalytic systems, such as iron-catalyzed chlorination, presents an opportunity to move towards more sustainable industrial production. sciforum.net The use of alternative solvents, or even solvent-free conditions, is another critical aspect of green chemistry that is being actively explored for related transformations.

| Green Chemistry Approach | Potential Advantage for Synthesis of this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. at.uaijcce.ac.irnih.gov |

| Alternative Halogenating Agents | Use of less toxic and hazardous reagents, reduced waste generation. researchgate.netorganic-chemistry.orgresearchgate.net |

| Catalytic Methods | Increased efficiency, potential for catalyst recycling, milder reaction conditions. sciforum.net |

| Solvent-Free Reactions | Elimination of volatile organic compounds (VOCs), simplified work-up procedures. |

Exploration of Novel and Unprecedented Reactivity Patterns

The 1,3-indandione (B147059) core is known for its rich and diverse reactivity, participating in a wide range of organic transformations. The presence of the electron-withdrawing chloro substituents on the benzene (B151609) ring of this compound is expected to modulate its reactivity, opening up avenues for the discovery of novel chemical transformations.

Future research will likely focus on leveraging this unique reactivity profile for the synthesis of complex molecular architectures. The active methylene (B1212753) group and the two carbonyl functionalities of the indandione scaffold make it an ideal substrate for multicomponent reactions (MCRs) and domino reactions . bohrium.com These one-pot transformations allow for the rapid construction of complex molecules from simple starting materials, aligning with the principles of atom economy and synthetic efficiency. The exploration of new MCRs involving this compound could lead to the discovery of novel heterocyclic systems with interesting biological or material properties. researchgate.net

Furthermore, the dienophilic and dipolarophilic nature of the α,β-unsaturated system that can be generated from 1,3-indandione derivatives makes them valuable partners in cycloaddition reactions . nih.gov Investigating the participation of this compound and its derivatives in [3+2] and [4+2] cycloadditions could provide access to a variety of fused and spirocyclic compounds, which are prevalent motifs in natural products and pharmaceuticals.

The reaction of this compound with various nucleophiles and electrophiles also warrants further investigation. The electron-deficient nature of the aromatic ring due to the chloro substituents could influence the regioselectivity of electrophilic substitution reactions. researchgate.net Conversely, the carbonyl groups are susceptible to nucleophilic attack, and the acidity of the methylene protons can be exploited for a range of condensation and alkylation reactions. A deeper understanding of these fundamental reactivity patterns will be crucial for the rational design of new synthetic methodologies.

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, particularly in the areas of synthesis planning and molecular design. mit.edunih.govnih.govresearchgate.netsemanticscholar.org For this compound, these computational tools offer the potential to accelerate the discovery of new derivatives with tailored properties.

Computer-aided synthesis planning (CASP) algorithms can be employed to identify novel and efficient synthetic routes to complex target molecules derived from this compound. nih.govnih.gov By analyzing vast databases of chemical reactions, these programs can propose retrosynthetic disconnections and suggest optimal reaction conditions, thereby reducing the time and resources required for experimental validation.

Moreover, predictive modeling based on machine learning can be used to forecast the physicochemical and biological properties of virtual libraries of this compound derivatives. nih.gov By training models on existing data, it is possible to predict parameters such as solubility, toxicity, and binding affinity to specific biological targets. This in-silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, streamlining the drug discovery process.

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into the electronic structure and photophysical properties of molecules. researchgate.netresearchgate.net Such theoretical studies can guide the design of novel indandione-based materials for applications in organic electronics, such as organic solar cells, by predicting their light-absorbing and charge-transporting capabilities. researchgate.net

| AI/ML Application | Relevance to this compound Research |

| Computer-Aided Synthesis Planning (CASP) | Design of efficient synthetic routes to novel derivatives. nih.govnih.gov |

| Predictive Modeling (e.g., QSAR) | In-silico screening for desired biological activities and physicochemical properties. nih.gov |

| Quantum Chemical Calculations (DFT, TD-DFT) | Prediction of electronic and photophysical properties for materials science applications. researchgate.netresearchgate.net |

Integration into Hybrid Material Systems for Enhanced Functionality

The unique structural and electronic properties of the 1,3-indandione scaffold make it an attractive building block for the development of advanced functional materials. nih.gov The incorporation of this compound into hybrid material systems is an emerging research area with the potential to yield materials with enhanced and novel functionalities.

One area of interest is the development of polymer composites . By incorporating this compound as a monomer or a functional additive, it may be possible to create polymers with improved thermal stability, flame retardancy, or specific optical and electronic properties. The electron-accepting nature of the indandione core could be exploited in the design of charge-transfer polymers for electronic applications.

Another exciting prospect is the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs) . tue.nlresearchgate.netrsc.orgmdpi.comrsc.org MOFs are a class of crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The presence of the chloro substituents on the organic linker could influence the pore size, shape, and surface chemistry of the resulting MOF, potentially leading to materials with enhanced selectivity for specific guest molecules. The synthesis of MOFs with halogen-decorated linkers is an active area of research, and this compound represents a promising candidate for the development of new functional frameworks. tue.nl

Furthermore, the chromophoric properties of certain 1,3-indandione derivatives suggest their potential use in the development of dyes and pigments . nih.gov By chemically modifying the this compound scaffold, it may be possible to tune the color and photophysical properties of the resulting molecules, leading to new materials for applications in sensing, imaging, and photovoltaics.

Q & A

Q. What are the common synthetic routes for 5,6-Dichloro-1H-indene-1,3(2H)-dione?

The compound is synthesized via condensation or ring-expansion reactions. For example, phosphine-promoted reactions with precursors like 2-benzylidene derivatives yield target molecules (e.g., 64% yield under optimized catalytic conditions) . It is also incorporated into non-fullerene acceptors (NFAs) through stepwise coupling with fused heterocyclic cores, requiring precise stoichiometry and catalysts such as camphorsulfonic acid (CSA) .

Q. How is this compound characterized structurally?

Structural validation employs ¹H NMR for purity (>98% confirmed by CAS data) , supplemented by HPLC and GC-MS for reaction monitoring . While X-ray crystallography is not explicitly cited, its role is inferred in photovoltaic studies where precise structural alignment is critical for electronic property tuning .

Q. What role does the compound play in organic semiconductor design?

It functions as an electron-deficient end group in NFAs, lowering LUMO energy levels to enhance electron affinity. In ZY-4Cl, replacing cyano groups with 5,6-dichloro-indene-dione increases LUMO energy, boosting open-circuit voltage (VOC) in organic solar cells (OSCs) .

Advanced Research Questions

Q. How does modifying the electron-withdrawing capacity of this compound impact photovoltaic device performance?

Reducing electron-withdrawing strength (e.g., substituting cyano with carbonyl groups) raises LUMO levels, increasing VOC but reducing near-infrared (NIR) light absorption. This trade-off is balanced by pairing with complementary donors like P3HT. Cyclic voltammetry estimates LUMO levels, while external quantum efficiency (EQE) measurements assess spectral response. For example, ZY-4Cl achieves VOC >0.90 V but requires optimized donor-acceptor interfaces for broad absorption .

Q. What methodologies address phase separation challenges in blends with conjugated polymers like P3HT?

Solid additives (e.g., SA4) improve molecular packing and phase morphology. Grazing-incidence X-ray scattering (GIXS) analyzes crystallinity, and atomic force microscopy (AFM) maps surface topology. Optimized P3HT:ZY-4Cl blends achieve 10.82% power conversion efficiency (PCE) by balancing domain size and interfacial contact .

Q. How to resolve contradictions in reported photovoltaic efficiencies when varying halogen substituents?

Systematic comparisons of Cl, F, and other halogens are critical. For instance, 5,6-dichloro derivatives yield higher VOC but lower short-circuit current (JSC) due to reduced NIR absorption. Controlled experiments with identical device architectures (e.g., layer thickness, annealing protocols) isolate substituent effects. Data normalization against reference cells (e.g., Y6-based devices) ensures comparability .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via HPLC/GC-MS and adjust catalyst loading (e.g., CSA) to improve yields .

- Device Fabrication : Use spin-coating with controlled annealing to optimize active layer morphology. Validate with AFM and GIXS .

- Data Analysis : Normalize photovoltaic parameters (VOC, JSC, FF) against control devices to account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.